molecular formula C15H15N B126399 (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 180272-45-1

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

货号: B126399
CAS 编号: 180272-45-1
分子量: 209.29 g/mol
InChI 键: PRTRSEDVLBBFJZ-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

偏磷酸钾是偏磷酸的钾盐,化学式为 KPO₃。它是一种白色结晶化合物,通常用于各种工业和农业应用。 偏磷酸钾以其作为肥料、食品添加剂以及在某些化学过程中的作用而闻名 .

准备方法

合成路线和反应条件: 偏磷酸钾可以通过在 120°C 到 300°C 的温度范围内部分使磷酸与氯化钾反应来合成。 该反应通过将部分反应的物质投入到保持在 560°C 到 850°C 的偏磷酸钾熔融浴中来完成 。所用酸可以是正磷酸、偏磷酸或超磷酸,优选含有超过 25% 的 P₂O₅。 可以使用等摩尔比例或过量的任一反应物,并且可以添加硫酸以在产品中提供硫酸钾 .

工业生产方法: 在工业环境中,反应的第一步可以在回转窑或槽式炉中进行,其中反应物分别或作为氯化钾在酸中的悬浮液进料。热量由第二步产生的氯化氢气体提供,并可选地由燃烧器提供。 大约 45-75% 的氯化钾被允许反应,然后将流体物质送入包含偏磷酸钾熔融物的第二个回转或槽式炉中 熔融物可以缓慢或快速冷却以分别得到不溶于水或可溶于水的产品,然后可以将这些产品研磨和筛分 .

化学反应分析

反应类型: 偏磷酸钾会发生各种化学反应,包括水解、离子交换反应和解聚反应。 它可以与水反应生成磷酸二氢钾和其他磷酸盐物质 .

常见试剂和条件:

主要形成的产品:

科学研究应用

偏磷酸钾具有广泛的科学研究应用,包括:

相似化合物的比较

偏磷酸钾可以与其他类似化合物进行比较,例如:

偏磷酸钾因其钾和磷的独特组合而脱颖而出,使其成为各种应用的多功能化合物。

生物活性

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

This compound has the molecular formula C15H15NC_{15}H_{15}N and a molecular weight of 225.29 g/mol. Its structure features a tetrahydroisoquinoline core which is a common scaffold in many bioactive compounds.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit potential as antitumor agents. A study highlighted the synthesis of various 1-phenyl-3,4-dihydroisoquinoline derivatives that demonstrated significant inhibition of tubulin polymerization, a crucial process for cancer cell proliferation. The compound bearing specific substituents showed optimal bioactivity against cancer cell lines .

CompoundActivityMechanism
5nCytotoxicityInhibits tubulin polymerization
5nBinding ModeMolecular docking studies confirm binding to tubulin

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It has shown promise in treating neurodegenerative disorders by acting on various neurotransmitter systems. For instance, some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), which is relevant for conditions like depression and Parkinson's disease. Compounds derived from this scaffold demonstrated good inhibitory activity against MAO-A and MAO-B .

3. Cholinesterase Inhibition

Inhibition of cholinesterase enzymes is another area where this compound derivatives have shown activity. A recent study reported that certain derivatives inhibited butyrylcholinesterase (BChE) effectively without significant cytotoxicity against normal cells . The inhibition rates varied among different analogs and were compared to known inhibitors like donepezil.

CompoundBChE Inhibition Rate (%) at 100 μM
2t55%
2b49%
2l49%

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the THIQ scaffold significantly influence biological activity. For instance:

  • Substituents at the 4-position have shown drastic effects on inhibitory activity against HSD17B1 (17β-hydroxysteroid dehydrogenase type 1), which is implicated in breast cancer progression .
  • Lipophilic substitutions at the 4-position enhance binding affinity and inhibitory potency.

Case Study 1: Anticancer Properties

A study synthesized a series of THIQ derivatives and evaluated their anticancer properties through in vitro assays against various cancer cell lines. The findings revealed that certain compounds exhibited more than double the cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Neuroprotective Applications

In another investigation focusing on neurodegenerative diseases, THIQ derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that specific analogs could significantly reduce cell death in models of Alzheimer’s disease .

属性

IUPAC Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362553
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-45-1
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Customer
Q & A

Q1: What makes (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline interesting for pharmaceutical development?

A: While the provided research papers don't explicitly outline a specific therapeutic target for this compound, they highlight its potential as a pharmaceutical ingredient. The key lies in its ability to form stable acid addition salts. These salts exhibit reduced hygroscopicity [, ], meaning they absorb less moisture from the environment. This property is crucial for drug development as it directly impacts the stability of the compound during storage and manufacturing, ultimately leading to a longer shelf life and potentially improving patient compliance due to consistent dosing.

Q2: What are some examples of stable salts formed by this compound?

A2: The research papers list several acid addition salts of this compound that demonstrate improved stability against humidity. These include salts formed with:

  • (-)-(2S,3S)-tartaric acid [, ]
  • (+)-(2S,3S)-di-o-benzoyltartaric acid [, ]
  • (+)-(2S,3S)-di-o-(4-methylbenzoyl) tartaric acid [, ]
  • (-)-L-phenylalanine [, ]
  • Benzenesulfonic acid [, ]
  • Cyclohexanesulfamic acid [, ]
  • Hydrobromic acid [, ]
  • Naphthalene-2-sulfonic acid [, ]
  • Sebacic acid [, ]
  • (+)-Camphor-10-sulfonic acid [, ]
  • p-Toluenesulfonic acid [, ]
  • Ethanesulfonic acid [, ]
  • Methanesulfonic acid [, ]
  • Methyl phosphate [, ]

Q3: How is the absolute configuration of this compound determined?

A: Two of the provided papers [, ] focus specifically on the absolute configuration of this compound. While the abstracts lack details, the titles indicate a revision of previously assigned configurations. This strongly suggests that techniques like X-ray crystallography, circular dichroism (CD) spectroscopy, or potentially chemical derivatization coupled with NMR were employed to definitively establish the stereochemistry at the chiral center. Understanding the correct absolute configuration is paramount in pharmaceutical research, especially when considering enantioselective synthesis or potential differences in biological activity between enantiomers.

Q4: Has this compound been used for chiral separations?

A: Yes, one study [] investigated the enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using polysaccharide-based chiral stationary phases. While the paper itself doesn't provide results, this research highlights the potential utility of this compound or its derivatives in chiral chromatography. Enantioseparation is crucial in pharmaceutical development to isolate and study the biological activity of individual enantiomers, which can differ significantly in their pharmacological and toxicological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。